Indole-3-carboxaldehyde-13C
Description
Contextualization of Indole (B1671886) Compounds in Chemical Biology and Biochemistry
Indole and its derivatives are fundamental to life, playing diverse and crucial roles in chemical biology and biochemistry. nih.govnih.gov The indole nucleus is a core structure in numerous natural and synthetic molecules with significant biological activity. nih.gov For instance, the essential amino acid tryptophan contains an indole ring and serves as a precursor for a wide array of secondary metabolites. nih.govwikipedia.org
In the realm of cellular function, indole derivatives are indispensable. Serotonin, a vital neurotransmitter, and melatonin, a hormone regulating sleep-wake cycles, are both derived from tryptophan. wikipedia.org Plants utilize indole-3-acetic acid as a primary hormone for growth and development. nih.gov Furthermore, many indole-containing compounds exhibit potent pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.combenthamscience.com The widespread presence and functional diversity of indole compounds make them a major focus of research aimed at understanding and manipulating biological processes. nih.govnih.gov
Fundamental Research Questions Addressed by Indole-3-carboxaldehyde-13C Investigations
The use of this compound allows researchers to tackle fundamental questions at the forefront of biological and medical science. Some key areas of investigation include:
Elucidating Biosynthetic Pathways: By feeding cells or organisms with this compound, researchers can trace the incorporation of the carbon-13 label into other molecules. This helps to map out previously unknown or unconfirmed biosynthetic pathways. For example, stable isotope labeling has been instrumental in studying the biosynthesis of complex indole alkaloids like camptothecin. nih.gov A 2024 study utilized stable isotope labeled precursors, including [13C8, 15N1]indole, to trace the rapid turnover rates of compounds in the indole-3-acetic acid (IAA) biosynthetic pathway in Arabidopsis thaliana. plos.org
Metabolic Flux Analysis: Understanding the rate of metabolic reactions is crucial for comprehending cellular regulation. 13C-Metabolic Flux Analysis (13C-MFA) uses labeled substrates to quantify the carbon flux through various metabolic networks. nih.gov This can reveal how metabolic pathways are rewired in diseases like cancer or in microorganisms engineered for biochemical production. nih.gov
Investigating Drug Metabolism and Pharmacokinetics: In pharmaceutical research, stable isotope-labeled versions of drug candidates are used to study how the body absorbs, distributes, metabolizes, and excretes them. adesisinc.com This provides critical information for drug development and safety assessment.
Understanding Gut Microbiota and Host Interactions: Indole-3-carboxaldehyde (B46971) is a metabolite produced by gut microbiota from tryptophan. mdpi.com Using the 13C-labeled version can help unravel the complex interplay between gut bacteria and host physiology, including its role in intestinal barrier function and inflammation. mdpi.comnih.gov
In essence, this compound serves as a sophisticated probe, allowing scientists to illuminate the dynamic and intricate processes that govern life at the molecular level.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJUISKUQQNIM-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675975 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093452-52-8 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indole 3 Carboxaldehyde 13c and Advanced Derivatives
Strategies for Carbon-13 Isotopic Enrichment
The cornerstone of synthesizing Indole-3-carboxaldehyde-¹³C lies in the meticulous selection of ¹³C-labeled starting materials and the development of high-yield incorporation protocols. These methods are designed to place the isotopic label at a specific, desired position within the target molecule.
A common and inexpensive starting material is carbon-¹³C dioxide (¹³CO₂). rsc.orgrsc.org This precursor can be incorporated into the indole (B1671886) carbocyclic ring through a series of reactions, including lithiation and subsequent quenching with ¹³CO₂. rsc.org Another valuable precursor is ¹³C-potassium cyanide (K¹³CN), which serves as a cost-effective isotope source for introducing a ¹³C-labeled cyano group, a versatile handle for further chemical transformations. nih.gov For labeling the formyl group of Indole-3-carboxaldehyde (B46971) specifically, a ¹³C-labeled formylating agent is required. A deuterated version of this synthesis has been successfully demonstrated using a catalytic Vilsmeier-Haack reaction with deuterated N,N-dimethylformamide (DMF-d₇). This suggests that N,N-dimethylformamide-¹³C (¹³C-DMF) is a key precursor for directly synthesizing Indole-3-carboxaldehyde-¹³C with the label on the aldehyde carbon. Other precursors, such as [¹³C₆]anthranilate, can be used to label the benzene (B151609) ring portion of the indole structure in biosynthetic studies. plos.org
Table 1: Selected Carbon-13 Labeled Precursors
| Precursor | Typical Labeling Position | Synthetic Utility |
|---|---|---|
| Carbon-¹³C Dioxide (¹³CO₂) | Indole ring carbons (e.g., C4, C7) | Incorporated via carboxylation to build the carbocyclic part of the indole ring. rsc.org |
| N,N-dimethylformamide-¹³C (¹³C-DMF) | Formyl carbon (C=O) | Used in Vilsmeier-Haack reaction for direct formylation of the indole C3 position. |
| Potassium Cyanide-¹³C (K¹³CN) | Can be converted to various functional groups | Introduces a ¹³C-labeled nitrile group, a versatile synthetic intermediate. nih.govresearchgate.net |
| [¹³C₆]Anthranilic acid | Benzene ring of indole | Used as a precursor in biosynthetic pathways to produce a fully labeled benzene ring. plos.orgresearchgate.net |
The most direct method for preparing Indole-3-carboxaldehyde-¹³C, with the label at the aldehyde carbon, is the Vilsmeier-Haack reaction. This reaction is a well-established, high-yield method for the formylation of electron-rich heterocycles like indole, specifically at the C3 position. orgsyn.org The protocol involves the reaction of indole with a Vilsmeier reagent, which is generated in situ from a phosphoryl halide (like phosphorus oxychloride, POCl₃) and a substituted amide, typically DMF. orgsyn.org
To introduce the ¹³C label, ¹³C-DMF is used in place of its unlabeled counterpart. The reaction proceeds under mild conditions and is known for its high efficiency and purity of the resulting aldehyde product. orgsyn.org A catalytic version of the Vilsmeier-Haack reaction has also been developed, which can be adapted for labeling purposes.
Alternatively, if labeling on the indole ring is desired, a multi-step synthesis can be employed. For example, starting with a bromopyrrole, lithiation followed by reaction with ¹³CO₂ introduces the label into a carboxylic acid intermediate. rsc.org This intermediate can then be converted through several steps, including a key ring-closing metathesis (RCM) reaction, to form the ¹³C-containing indole carbocycle. rsc.orgrsc.org The aldehyde group can then be introduced at the C3 position in a subsequent step.
The ability to scale up the synthesis of isotopically labeled compounds is a critical factor, as many applications, such as in-depth NMR studies or use as internal standards, may require more than milligram quantities. Synthetic routes utilizing inexpensive and readily available starting materials like ¹³CO₂ have been shown to be scalable, capable of producing hundreds of milligrams of labeled indoles. rsc.org The Vilsmeier-Haack reaction is also noted for its convenience and nearly quantitative yields, making it highly suitable for larger-scale preparations. orgsyn.org
General strategies for scalable synthesis often involve robust and high-yielding key reactions, such as the Horner-Wittig reaction or nucleophilic substitutions with cyanide, which have been successfully employed in the multi-step synthesis of other complex ¹³C-labeled molecules. researchgate.net While some purification steps for labeled intermediates might be challenging, methods like repeated chromatography or precipitation can be optimized for larger scales. nih.gov Companies specializing in custom synthesis often have established, scalable production methods to accommodate various volume requirements for ¹³C-labeled compounds. microtracesolutions.com The synthesis of bulk quantities of other ¹³C-labeled materials, such as graphene, has also been demonstrated, underscoring the feasibility of scaling up carbon isotope labeling processes. acs.org
Isotopic Incorporation Protocols for Indole-3-carboxaldehyde-13C
Chemical Synthesis of Indole-3-carboxaldehyde Derivatives for Research Probes
Indole-3-carboxaldehyde, and by extension its ¹³C-labeled analog, is a valuable building block for creating a wide array of more complex molecules. Its aldehyde functionality readily participates in various chemical reactions, allowing for the construction of diverse molecular scaffolds for use as research probes.
The carbonyl group of Indole-3-carboxaldehyde is highly reactive towards nucleophilic attack by primary amines and related compounds, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is a straightforward and efficient method for derivatization. The reaction of Indole-3-carboxaldehyde with various primary amines, such as amino acids or substituted anilines, typically in the presence of an acid catalyst like glacial acetic acid, yields the corresponding Schiff base derivatives. nih.govresearchgate.netscispace.com
Similarly, condensation with semicarbazide (B1199961) or thiosemicarbazide (B42300) produces semicarbazone and thiosemicarbazone analogs, respectively. These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. csic.esdergipark.org.tr The resulting derivatives are of significant interest due to their diverse biological activities and potential as ligands for metal complexes. scispace.comcsic.es
Table 2: Examples of Condensation Reactions with Indole-3-carboxaldehyde
| Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| L-amino acids (e.g., histidine, leucine) | Spectroscopic methods for characterization | Schiff Base | nih.gov |
| Aryl amines (e.g., 4-nitrobenzenamine) | Glacial acetic acid | Schiff Base | researchgate.net |
| Semicarbazide hydrochloride | Sodium acetate (B1210297) in methanol/water, reflux | Semicarbazone | csic.es |
| Thiosemicarbazide | Acetic acid in ethanol | Thiosemicarbazone | dergipark.org.tr |
Multi-component reactions (MCRs) are powerful synthetic tools that allow the construction of complex molecules from three or more starting materials in a single step. Indole-3-carboxaldehyde is an ideal precursor for a wide range of MCRs, enabling rapid access to diverse heterocyclic scaffolds. nih.gov
For instance, Indole-3-carboxaldehyde can participate in Groebke-Blackburn-Bienaymé reactions with aminoazines and isocyanides to afford fused polyheterocyclic systems. nih.gov Three-component reactions involving Indole-3-carboxaldehyde, an active methylene (B1212753) compound (like malononitrile), and various other reagents have been used to synthesize novel indole derivatives, including substituted pyran and pyridine (B92270) systems. researchgate.netrsc.org These one-pot syntheses are often catalyzed by simple bases like triethylamine (B128534) or organocatalysts such as L-proline, and they represent an efficient strategy for generating libraries of complex molecules from a common labeled precursor. researchgate.net The diversity of accessible structures includes linked indolocarbazoles, spiroindolines, and various pyrimidine (B1678525) derivatives, highlighting the versatility of Indole-3-carboxaldehyde in MCR-based scaffold diversification. nih.govrsc.org
Table 3: Examples of Multi-Component Reactions Involving Indole-3-carboxaldehyde
| Reaction Type/Name | Key Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Groebke-Blackburn-Bienaymé | Indole-3-carboxaldehyde, aminoazine, isocyanide | Fused imidazopyridinyl-indoles | nih.gov |
| One-pot three-component | Indole-3-carboxaldehyde, malononitrile, active methylene compound (e.g., dimedone) | Substituted chromene derivatives | |
| L-Proline-catalyzed condensation | Indole, aldehyde (e.g., Indole-3-carboxaldehyde), malononitrile | 3-Indole derivatives | researchgate.net |
| One-pot four-component | Indole-3-carboxaldehyde, aniline, benzil, ammonium (B1175870) acetate | Tetra-arylimidazoles | rsc.org |
Derivatization Strategies for Functionalized Analogue Generation
This compound serves as a versatile starting material for the synthesis of a wide array of functionalized analogues. chemsrc.comnih.gov These derivatives are often developed to explore structure-activity relationships or to be used as advanced molecular probes. The aldehyde functional group is the primary site for derivatization, although modification of the indole nitrogen and ring is also possible.
Condensation Reactions at the Aldehyde Group
The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles to form new C=N bonds. This is a common strategy to generate Schiff base derivatives, such as semicarbazones and thiosemicarbazones, which have been reported to possess a range of biological activities. nih.govderpharmachemica.com
The synthesis of thiosemicarbazone derivatives, for instance, is achieved through a Schiff base reaction between indole-3-carboxaldehyde and an appropriate thiosemicarbazide in ethanol, often with an acid catalyst. dergipark.org.tr These reactions are typically high-yielding (67–82%). dergipark.org.tr The resulting structures can be comprehensively characterized using spectroscopic methods. dergipark.org.trcsic.es
Detailed Research Findings: Spectroscopic Data for Indole-3-carboxaldehyde Derivatives
The table below presents characteristic NMR data for semicarbazone and thiosemicarbazone derivatives of indole-3-carboxaldehyde, illustrating the structural changes upon derivatization.
| Compound Class | Derivative Example | Key ¹³C NMR Chemical Shifts (δ ppm) | Key ¹H NMR Chemical Shifts (δ ppm) |
| Semicarbazones | 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 157.3 (C=O), 138.2 (CH=N), 132.4-103.8 (Aromatic Carbons) csic.es | 10.75 (NH-indole), 8.21 (H4), 8.18 (CH=N), 6.01 (NH₂) csic.es |
| Thiosemicarbazones | Indole-3-carboxaldehyde-4,4-dimethylthiosemicarbazone | 180.4 (C=S), 142.1 (C=N), 137.5-112.1 (Aromatic Carbons), 42.2 (2xCH₃) dergipark.org.tr | 11.5 (indole NH), 10.6 (NH), 8.4 (CH), 8.3-7.1 (Aromatic Protons), 3.3 (CH₃) dergipark.org.tr |
| Thiosemicarbazones | Indole-3-carboxaldehyde-4-ethylthiosemicarbazone | 176.1 (C=S), 140.9 (C=N), 137.4-111.6 (Aromatic Carbons), 38.7 (CH₂), 15.3 (CH₃) dergipark.org.tr | Not specified |
Data sourced from studies on non-labeled analogues, but the chemical shifts are representative.
N-Acylation and Subsequent Amine Coupling
Another effective derivatization strategy involves the modification of the indole nitrogen. A facile, two-step synthetic procedure can be employed:
N-acylation : Indole-3-carboxaldehyde is first acylated at the N-1 position using a reagent like 3-chloroacetylchloride in the presence of a base such as triethylamine. This yields a key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. derpharmachemica.com
Amine Coupling : The resulting chloroacetyl intermediate is then coupled with various substituted aryl amines via a base condensation reaction. This approach allows for the generation of a library of novel indole-3-carboxaldehyde analogues with diverse functionalities. derpharmachemica.com
Molecular Hybridization
A more advanced strategy involves molecular hybridization, where the this compound scaffold is chemically linked to other known bioactive molecules. nih.gov This technique aims to create hybrid compounds with potentially synergistic or novel biological activities. Examples of moieties that can be hybridized with the indole scaffold include coumarins, chalcones, triazoles, and thiophenes. nih.gov
Ring Functionalization
While derivatization commonly targets the aldehyde and N-H groups, functionalization of the indole's benzene ring offers another avenue for creating advanced analogues. Selective C-H borylation, for example, can introduce a boronate ester group at positions like C-7. acs.org This functionalized intermediate can then undergo further cross-coupling reactions to introduce a wide range of substituents, leading to structurally complex and diverse derivatives. acs.org
Advanced Spectroscopic and Computational Characterization of Indole 3 Carboxaldehyde 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules. For isotopically labeled compounds like Indole-3-carboxaldehyde-13C, NMR provides detailed insights into the atomic connectivity and confirms the specific position and purity of the isotopic label.
The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton of a molecule. In this compound, one specific carbon atom is replaced with its heavier ¹³C isotope. While this labeling does not significantly alter the chemical shifts, it dramatically enhances the signal intensity of the labeled carbon, making it easily distinguishable from the other carbons at natural abundance. medchemexpress.com
Table 1: Representative ¹³C NMR Chemical Shifts for Indole-3-carboxaldehyde (B46971) Data sourced from the Biological Magnetic Resonance Bank (BMRB), acquired in DMSO-d6. The specific carbon labeled with ¹³C will show a highly enhanced signal at its corresponding chemical shift. bmrb.io
| Atom Name | Chemical Shift (ppm) |
| C-2 | 138.9 |
| C-3 | 118.6 |
| C-3a | 124.6 |
| C-4 | 123.9 |
| C-5 | 122.6 |
| C-6 | 121.3 |
| C-7 | 112.9 |
| C-7a | 137.5 |
| C-10 (Aldehyde) | 185.4 |
Two-dimensional (2D) NMR experiments are vital for establishing the connectivity between protons and carbons. ustc.edu.cn
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons. ustc.edu.cnmagritek.com It is used to assign the protonated carbons in the indole (B1671886) ring by showing one-bond ¹H-¹³C connections. For example, it would show a cross-peak between the proton at position 2 (H-2) and the carbon C-2. bmrb.iorsc.org
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations, typically over two or three bonds (²JCH and ³JCH). ustc.edu.cnmagritek.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the regioselectivity of isotopic labeling. rsc.org In a sample of Indole-3-carboxaldehyde-¹³C labeled at the aldehyde position, a strong HMBC correlation would be observed between the aldehyde proton (H-10) and the labeled aldehyde carbon (C-10). Further correlations from H-2 to C-3, C-3a, and C-10 would solidify the structural assignment. bmrb.iorsc.org
The combination of these experiments allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the labeled compound. rsc.org
NMR spectroscopy is a primary method for validating both the isotopic purity and the specific location (regioselectivity) of the ¹³C label.
Regioselectivity: As confirmed by the ¹³C NMR and HMBC data, the label's position is verified by the intense signal at the specific chemical shift of the target carbon (e.g., ~185.4 ppm for the aldehyde carbon) and its expected correlations to nearby protons. bmrb.iorsc.org
Isotopic Purity: The purity of the labeled material is assessed by comparing the signal intensity of the labeled carbon to any residual signal at the same position from unlabeled molecules. A high isotopic purity is indicated by the overwhelming intensity of the ¹³C-enriched signal relative to the natural abundance signal. Certificates of analysis for commercially available this compound often specify isotopic purity greater than 99%, a value confirmed by mass spectrometry and supported by NMR analysis. lgcstandards.com
Proton-Carbon Heteronuclear Correlation (e.g., HSQC, HMBC)
Mass Spectrometry (MS) Techniques for Tracer Detection and Quantitative Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is fundamental for confirming the successful incorporation of stable isotopes and for using labeled compounds in quantitative studies.
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of a molecule's elemental formula. mdpi.com Unlabeled Indole-3-carboxaldehyde has a molecular formula of C₉H₇NO and a monoisotopic mass of 145.0528 g/mol . nih.gov
The ¹³C-labeled analogue, this compound, has the formula C₈¹³CH₇NO. lgcstandards.com Its expected molecular weight is approximately 146.15 g/mol . lgcstandards.com HRMS can measure this mass with high accuracy (typically to within 5 ppm), which unequivocally confirms the incorporation of a single ¹³C atom and distinguishes the labeled compound from other species of similar nominal mass. This technique is a standard quality control step in the synthesis of isotopically labeled compounds. lgcstandards.comdergipark.org.tr
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates complex mixtures of molecules before their detection by mass spectrometry. It is widely used in metabolomics to identify and quantify metabolites in biological samples. mdpi.com
This compound is an ideal tool for LC-MS-based metabolite profiling. mdpi.com It can be used as a tracer to follow the metabolic fate of Indole-3-carboxaldehyde in biological systems, such as in studies of gut microbiota metabolism or plant defense pathways. mdpi.comnih.gov When the labeled compound is introduced into a system, its subsequent metabolites will also contain the ¹³C atom. This results in a +1 mass shift compared to the endogenous, unlabeled metabolites. The mass spectrometer can selectively detect these heavier, labeled metabolites, allowing researchers to distinguish the metabolic products of the administered compound from the pre-existing pool. researchgate.net This approach enables precise flux analysis and pathway elucidation, providing critical insights into the biochemical transformations of indole derivatives in vivo. mdpi.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a crucial technique for confirming the structure of this compound by analyzing its fragmentation pattern. In a typical experiment, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.
For this compound, the molecular ion will have a mass-to-charge ratio (m/z) of 147.1, which is one mass unit higher than the unlabeled compound (m/z 146.1). The fragmentation pathways are analogous to the unlabeled compound, but the fragment containing the ¹³C-labeled formyl carbon will be shifted by +1 m/z. A primary fragmentation pathway for 3-substituted indoles involves the cleavage of the substituent at the C3 position. mdpi.com For Indole-3-carboxaldehyde, this leads to the formation of a characteristic 1H-indol-1-ium ion. mdpi.com In the case of the ¹³C-labeled compound, the loss of the unlabeled indole ring would be observed differently. However, a more common fragmentation involves the loss of neutral molecules.
A key fragmentation of the unlabeled compound is the rearrangement to a stable quinolinium cation at m/z 130.0651. mdpi.com Another significant fragmentation for Indole-3-carboxaldehyde involves the cleavage of the α-bond relative to the pyrrole (B145914) ring, generating an 1H-indol-1-ium ion at m/z 118.0651. mdpi.com For the ¹³C-labeled isotopologue, the masses of fragments retaining the aldehyde carbon will be shifted. For example, the protonated molecular ion will be at m/z 147. The loss of carbon monoxide (CO) is a common fragmentation for aldehydes. For the unlabeled compound, this would lead to a fragment at m/z 117. For this compound, the loss of ¹³CO (29 Da) would result in a fragment at m/z 118.
| Ion Description | Unlabeled Indole-3-carboxaldehyde (Expected m/z) | This compound (Expected m/z) | Reference |
|---|---|---|---|
| Protonated Molecular Ion [M+H]⁺ | 146.1 | 147.1 | scbt.com |
| Fragment from loss of CO | 118.1 | 118.1 (from loss of ¹³CO) | mdpi.com |
| Quinolinium Cation | 130.1 | 131.1 | mdpi.com |
| 1H-indol-1-ium | 118.1 | 118.1 | mdpi.com |
Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the molecular structure, functional groups, and bonding within this compound. The isotopic substitution primarily affects the vibrational modes associated with the labeled ¹³C atom.
In FT-IR spectroscopy, the most significant impact of the ¹³C substitution at the formyl position is observed in the C=O stretching vibration. Due to the increased reduced mass of the ¹³C=O oscillator compared to the ¹²C=O oscillator, this band is expected to shift to a lower wavenumber (frequency). For the unlabeled Indole-3-carboxaldehyde, the strong C=O stretching band appears in the region of 1628-1685 cm⁻¹. ijpbs.comdergipark.org.trsci-hub.se The C-H stretching vibration of the aldehyde group is typically observed as a weaker band around 2749 cm⁻¹. sci-hub.se The isotopic substitution will not significantly affect the N-H stretching vibration (around 3402 cm⁻¹) or the aromatic C-H and C=C stretching vibrations of the indole ring. ijpbs.com The shift in the C=O frequency is a definitive indicator of successful isotopic labeling at the aldehyde position.
| Vibrational Mode | Unlabeled Compound Wavenumber (cm⁻¹) | Expected Shift for ¹³C-labeled Compound | Reference |
|---|---|---|---|
| N-H Stretch | ~3402 | Negligible | ijpbs.com |
| C-H Stretch (Aldehyde) | ~2749 | Slight downward shift | sci-hub.se |
| C=O Stretch (Aldehyde) | 1628 - 1685 | Significant downward shift | ijpbs.comsci-hub.se |
| C=C Stretch (Aromatic) | ~1575 | Negligible | ijpbs.com |
| C-N Stretch | ~1324 | Negligible | ijpbs.com |
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For Indole-3-carboxaldehyde, computational and experimental studies have provided detailed assignments of the Raman active modes. aip.orgtandfonline.com Similar to FT-IR, the most pronounced effect of ¹³C labeling at the formyl group will be on vibrations involving this carbon. The C=O stretching vibration, also active in Raman, is observed around 1393 cm⁻¹ as an in-plane bending mode in the FT-Raman spectrum. sci-hub.se This mode, along with the C=O stretching mode, would be expected to shift to lower frequencies upon ¹³C substitution. The vibrations of the indole ring system, being distant from the site of isotopic substitution, would remain largely unperturbed, serving as useful internal reference points within the spectrum.
| Vibrational Mode | Unlabeled Compound Wavenumber (cm⁻¹) | Expected Shift for ¹³C-labeled Compound | Reference |
|---|---|---|---|
| C=O in-plane bend | ~1393 | Downward shift | sci-hub.se |
| Indole Ring Breathing | ~1010 | Negligible | aip.org |
| C-H out-of-plane bend | ~750 | Negligible | aip.org |
Fourier Transform Infrared (FT-IR) Spectroscopy
Chromatographic Methods for Isolation, Purity, and Reaction Monitoring
Chromatographic techniques are indispensable for monitoring the synthesis of this compound, assessing its purity, and for its isolation. The isotopic labeling has a negligible effect on the compound's chromatographic behavior compared to its unlabeled counterpart.
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the synthesis of this compound. For instance, in a Vilsmeier-Haack formylation reaction to introduce the ¹³C-aldehyde group onto the indole ring, TLC can be used to track the consumption of the starting indole material and the appearance of the product. orgsyn.org The spots are typically visualized under UV light (λ = 254 nm or 280 nm), where indole compounds are strongly absorbent. bibliotekanauki.plmdpi.com The retention factor (Rf) of the ¹³C-labeled product is expected to be identical to that of the unlabeled standard.
| Stationary Phase | Mobile Phase (Eluent) | Typical Product Rf | Reference |
|---|---|---|---|
| Silica gel 60 F₂₅₄ | Petroleum ether / Ethyl acetate (B1210297) (2:1) | 0.1 - 0.2 | orgsyn.org |
| Silica gel 60 | Hexane / Ethyl acetate (9:1) | Not specified | derpharmachemica.com |
| Silica gel 60 F₂₅₄ | Diethyl ether / Hexane (4:1) | Not specified | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purity assessment and for the preparative isolation of this compound. Reversed-phase (RP) HPLC is most commonly employed for the analysis of indole derivatives. nih.govcapes.gov.br A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing a small amount of acid like formic acid or phosphoric acid to ensure sharp peak shapes. mdpi.comsielc.com Detection is usually performed using a UV detector set to a wavelength where the indole chromophore has strong absorbance, such as 280 nm. bibliotekanauki.pl The retention time of this compound will be virtually identical to that of the unlabeled compound, allowing for the use of established methods for its analysis and purification. researchgate.net
| Column | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Reversed Phase C18 | Methanol / 0.1% Formic acid (gradient) | PDA at 280 nm | mdpi.com |
| Newcrom R1 (RP) | Acetonitrile / Water / Phosphoric acid | UV (wavelength not specified) | sielc.com |
| Purospher® RP-18 | Methanol / Water / Ammonium (B1175870) acetate (15:14:1) | UV at 280 nm | bibliotekanauki.pl |
| Synergi Fusion C18 | Methanol / 0.1% Aqueous formic acid (gradient) | MS/MS | researchgate.net |
Computational and Theoretical Investigations of Indole 3 Carboxaldehyde and Its Labeled Forms
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic nature of Indole-3-carboxaldehyde (B46971). These methods model the molecule's electron distribution and energy states.
Density Functional Theory (DFT) is a primary computational method used to investigate the ground state properties of Indole-3-carboxaldehyde. aip.orgtandfonline.com Researchers utilize functionals like B3LYP combined with various basis sets, such as 6-31G, 6-311++G(d,p), and cc-pVTZ, to optimize the molecule's geometry and find its most stable conformation. aip.orgtandfonline.comcsic.esaip.org This process involves performing a Potential Energy Surface (PES) scan by systematically changing specific torsion angles to identify the global minimum energy structure. aip.orgaip.org For Indole-3-carboxaldehyde (ICA), the PES scan helps in predicting the most stable conformer, which is essential for accurately calculating other molecular properties. aip.org The optimized structural parameters obtained from these calculations generally show good agreement with experimental data, validating the chosen theoretical level. tandfonline.com
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. aip.orgsci-hub.se
A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. aip.org For Indole-3-carboxaldehyde, the HOMO-LUMO energy gap has been calculated to be 4.90 eV, which confirms the stable structure of the molecule. aip.org This value is comparable to those of other bioactive indole (B1671886) derivatives. aip.org The analysis reveals that both HOMO (electron-donating) and LUMO (electron-accepting) orbitals are distributed over the entire molecule, indicating that charge transfer can occur within the molecule. aip.orgsci-hub.se
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Indole-3-carboxaldehyde | -6.12 | -1.22 | 4.90 |
| 1-Methyl-indole-3-carboxaldehyde | -6.12 | -1.29 | 4.83 |
This table presents FMO data from studies on Indole-3-carboxaldehyde and a closely related derivative. Data sourced from multiple computational studies. aip.orgsci-hub.se
Mulliken atomic charge analysis is used to quantify the distribution of electronic charge among the atoms within a molecule, which influences its dipole moment, polarizability, and reactivity. aip.orgeurjchem.com In Indole-3-carboxaldehyde, the charge distribution is significantly affected by the presence of the electronegative oxygen atom in the aldehyde group. aip.org This oxygen atom (O11) is bonded to a carbon atom (C10), and the analysis shows that the charge of the carbon atom becomes positive, indicating a delocalization of charges. aip.org This charge distribution helps in identifying the potential sites for electrophilic and nucleophilic attacks. ajchem-a.com Studies show that all hydrogen atoms possess a net positive charge, while the distribution among carbon and heteroatoms varies based on their bonding environment. eurjchem.comajchem-a.com
Mulliken Atomic Charge Distribution Analysis
Spectroscopic Data Prediction and Validation
Computational methods are also instrumental in predicting spectroscopic properties, which can then be compared with experimental results for validation.
The theoretical prediction of Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-31+G(d,p)), is employed to calculate the 13C NMR chemical shifts of Indole-3-carboxaldehyde and its derivatives. tandfonline.comresearchgate.net
These theoretical calculations provide valuable data that, when compared with experimental spectra, show a strong linear correlation. researchgate.net This good agreement between the calculated and observed values validates the computational model and aids in the precise assignment of resonance signals in the experimental spectrum. tandfonline.comresearchgate.net For Indole-3-carboxaldehyde-13C, this method would be particularly crucial for predicting the exact chemical shift of the isotopically labeled carbon atom, confirming its position in the structure.
| Carbon Atom | Experimental 13C NMR Shift (ppm) | Theoretical 13C NMR Shift (ppm) |
| C=O | ~185.0 | Calculated values show strong correlation |
| Indole Ring C | ~110-140 | Calculated values show strong correlation |
This table illustrates the typical ranges for 13C NMR chemical shifts in Indole-3-carboxaldehyde and the strong correlation found between experimental and theoretical data. Specific values vary with solvent and computational method. tandfonline.comresearchgate.net
Computational Prediction of Electron Ionization Mass Spectra
The prediction of electron ionization (EI) mass spectra through computational methods is a powerful tool for identifying and characterizing molecules like this compound. This process typically involves quantum chemical calculations to determine the molecule's geometry, electronic structure, and the energetics of its fragmentation pathways upon ionization.
Density Functional Theory (DFT) is a commonly employed method for these calculations. For the parent compound, 1H-Indole-3-carbaldehyde, studies have utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular structure. tandfonline.com Potential energy surface (PES) scans, performed using methods like DFT/B3LYP with a 6-31G basis set, help in identifying the most stable conformer of the molecule. aip.org
The electron ionization mass spectrum of unlabeled indole-3-carboxaldehyde shows a prominent molecular ion peak (M+) at m/z 145, corresponding to its molecular weight. nih.govnist.gov For this compound, where one carbon atom is replaced by its heavier isotope, the molecular ion peak is expected to shift to m/z 146.
The fragmentation pattern observed in the EI-MS of indole-3-carboxaldehyde can be computationally modeled to predict the relative abundances of fragment ions. Key fragmentation pathways for the unlabeled compound lead to characteristic peaks. The introduction of a 13C label at a specific position, for instance, in the formyl group (-CHO), would result in a corresponding 1-dalton mass shift in any fragment ions that retain this labeled carbon.
Table 1: Predicted Major EI-MS Fragments for Indole-3-carboxaldehyde and its 13C-labeled formyl isotopologue.
| Fragment Structure | Proposed Fragmentation | m/z (Unlabeled) | m/z (13C-formyl labeled) |
| [C9H7NO]+• | Molecular Ion | 145 | 146 |
| [C8H6N]+ | Loss of CO | 116 | 116 |
| [C8H7N]+• | Loss of CHO | 117 | 118 |
| [C7H5]+ | Loss of HCN from [C8H6N]+ | 89 | 89 |
This table is a representation of predicted values based on known fragmentation patterns. Actual experimental values may vary.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into the interactions of molecules like Indole-3-carboxaldehyde with their environment. While direct MD simulation studies specifically on this compound are not extensively documented in public literature, the methodology has been applied to related systems, demonstrating its utility.
For instance, MD simulations have been used to investigate the stability of complexes formed between isatin-indole-3-carboxaldehyde hybrids and biological targets like xanthine (B1682287) oxidase. nih.gov These simulations can calculate parameters such as binding free energy, which indicates the stability of the ligand-protein complex. researchgate.net Such studies are crucial in drug design and understanding biochemical pathways.
Table 2: Potential Applications of Molecular Dynamics Simulations for Indole-3-carboxaldehyde.
| Simulation Type | Information Gained | Relevance |
| Protein-Ligand Docking & MD | Binding affinity, interaction sites, conformational changes. | Understanding biological activity and mechanism of action. nih.gov |
| Membrane Permeation | Permeability coefficient, interaction with lipid bilayer. | Assessing bioavailability and transport across cell membranes. |
| Solvation Dynamics | Hydration shell structure, diffusion in various solvents. | Understanding solubility and behavior in different chemical environments. |
Biochemical and Biological Research Elucidation Using Indole 3 Carboxaldehyde 13c
Biosynthetic Pathways and Metabolic Origins
Indole-3-carboxaldehyde (B46971), a significant metabolite derived from tryptophan, plays a crucial role in various biological processes. The isotopically labeled form, Indole-3-carboxaldehyde-13C, serves as an invaluable tool for tracing its metabolic fate and elucidating its biosynthetic origins in diverse organisms.
Tryptophan-Dependent Biosynthesis in Diverse Organisms (e.g., Plants, Microorganisms)
The biosynthesis of indole-3-carboxaldehyde is intrinsically linked to the amino acid tryptophan. In both plants and microorganisms, several tryptophan-dependent pathways have been identified for the synthesis of indole-3-acetic acid (IAA), a major plant hormone, for which indole-3-carboxaldehyde is a related compound and sometimes a precursor or degradation product. nih.govrsc.orgmdpi.com
In plants like Arabidopsis, indolic secondary metabolites, including derivatives of indole-3-carbaldehyde (ICHO), are synthesized from tryptophan. nih.govresearchgate.net These pathways are often induced as a defense mechanism against pathogens. nih.gov The initial step in many of these pathways is the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes. nih.gov
Microorganisms, including various bacteria and fungi, also utilize tryptophan to produce a range of indole (B1671886) compounds. nih.govrsc.org For instance, species of the Lactobacillus genus, commonly found in the human gut, metabolize dietary L-tryptophan into indole-3-aldehyde (I3A). wikipedia.org Similarly, the fungus Purpureocillium lilacinum is known to produce indole-3-carboxaldehyde. mdpi.com Numerous bacteria, such as Bacillus, Enterobacter, and Pseudomonas, are capable of producing IAA, and by extension, related indole compounds from tryptophan. rsc.org
The primary tryptophan-dependent pathways for IAA biosynthesis in microorganisms include the indole-3-pyruvic acid (IPyA) pathway, the indole-3-acetamide (B105759) (IAM) pathway, the tryptamine (B22526) (TAM) pathway, the tryptophan side-chain oxidase (TSO) pathway, and the indole-3-acetonitrile (B3204565) (IAN) pathway. rsc.orgmdpi.com The IPyA pathway, in particular, has been detailed in Enterobacter cloacae and Bacillus amyloliquefaciens. rsc.org
Enzymatic Conversion Mechanisms of Indole Precursors (e.g., Indole-3-acetic Acid, Indole-3-acetonitrile)
Indole-3-carboxaldehyde can be formed through the enzymatic conversion of several indole precursors. One notable pathway involves the oxidative degradation of indole-3-acetic acid (IAA). medchemexpress.com Crude enzyme preparations from etiolated pea seedlings have been shown to catalyze this conversion. medchemexpress.com
Another significant precursor is indole-3-acetonitrile (IAN). In Arabidopsis, the cytochrome P450 enzyme CYP71B6 can efficiently convert IAN into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net This conversion releases cyanide in the process. nih.govresearchgate.net Feeding experiments have confirmed that derivatives of ICHO and ICOOH originate from IAN. nih.gov
The conversion of indole-3-acetaldehyde (IAAld) to indole-3-acetic acid (IAA) is a key step in some biosynthetic pathways, and the reverse or related oxidative processes can lead to the formation of indole-3-carboxaldehyde. nih.govpeerj.com Aldehyde oxidases are a class of enzymes that can catalyze the oxidation of aldehydes to their corresponding carboxylic acids, and in some contexts, may be involved in the interconversion of these indole compounds. nih.govnih.gov
Identification of Biosynthetic Enzymes (e.g., Aldehyde Oxidases, Cytochrome P450s)
Several key enzymes have been identified in the biosynthesis of indole-3-carboxaldehyde and its derivatives.
Cytochrome P450s (CYPs): In Arabidopsis, CYP71B6 has been shown to convert indole-3-acetonitrile (IAN) to indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net Another P450, CYP71B15 (also known as PAD3), is involved in the biosynthesis of the phytoalexin camalexin (B168466) from an IAN derivative. nih.gov The initial conversion of tryptophan to indole-3-acetaldoxime (IAOx) is catalyzed by CYP79B2 and CYP79B3. nih.govpnas.org
Aldehyde Oxidases (AOs): These molybdenum-containing enzymes are responsible for converting aldehydes into carboxylic acids. nih.gov In Arabidopsis, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is suggested to function in the oxidation of ICHO to ICOOH. nih.gov AAO1 can also oxidize indole-3-acetaldehyde to indole-3-acetic acid. nih.govnih.gov The plant contains four genes encoding aldehyde oxidases, with AAO3 being involved in abscisic acid biosynthesis. nih.govresearchgate.net
Other Enzymes: In microorganisms, a variety of enzymes are involved in the different tryptophan-dependent pathways. For example, the indole-3-pyruvic acid (IPyA) pathway involves tryptophan aminotransferases and indole-3-pyruvate decarboxylase. rsc.orgosti.gov The indole-3-acetamide (IAM) pathway utilizes tryptophan monooxygenase and indole-3-acetamide hydrolase. nih.gov
Mechanistic Studies of Biological Actions
The use of this compound facilitates detailed investigations into its mechanisms of action at the molecular and cellular levels.
Molecular Interactions with Cellular Receptors and Signaling Proteins (e.g., Aryl Hydrocarbon Receptor)
A primary molecular target of indole-3-carboxaldehyde is the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor. wikipedia.orgresearchgate.net Indole-3-carboxaldehyde, a metabolite of dietary L-tryptophan produced by gut microbiota, acts as an agonist for the AhR in intestinal immune cells. wikipedia.org This interaction stimulates the production of interleukin-22 (IL-22), which plays a role in mucosal reactivity. wikipedia.org
The activation of AhR by indole-3-carboxaldehyde is crucial for maintaining intestinal homeostasis. researchgate.netmdpi.com In macrophages, AhR activation can inhibit the transcription of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com Studies have shown that indole-3-carboxaldehyde can alleviate intestinal inflammation by activating the AhR. mdpi.com The therapeutic potential of targeting the AhR with indole-3-carboxaldehyde is being explored for conditions like metabolic syndrome and inflammatory bowel disease. researchgate.net
In the context of cancer, particularly human papillomavirus (HPV)-related cervical cancer, the activation of AhR by ligands like indole-3-carbinol (B1674136) (a precursor to indole-3-carboxaldehyde) can induce the expression of UBE2L3. mdpi.com This, in turn, may lead to the ubiquitination and degradation of the viral oncoprotein E7, thereby arresting cell proliferation. mdpi.com
Modulation of Intracellular Pathways and Enzyme Activities (e.g., Mitochondrial Electron Transport Chain Inhibition)
Indole-3-carboxaldehyde has been shown to exert significant effects on intracellular pathways, particularly those related to mitochondrial function. One of the key findings is its ability to inhibit the mitochondrial electron transport chain (ETC) . mdpi.com
Specifically, research has demonstrated that indole-3-carboxaldehyde suppresses the activity of complex I of the mitochondrial electron transport chain. mdpi.com This inhibition leads to a decrease in the mitochondrial membrane potential and an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). mdpi.com The disruption of the mitochondrial antioxidant pathway, including the reduced activities of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and glutathione (B108866) reductase (GR), further contributes to oxidative stress and can lead to cell death, as observed in the fungus Fusarium solani. mdpi.comresearchgate.net
The mechanism of action involves the downregulation of genes encoding subunits of complex I, such as NAD1, NAD2, NAD3, and NAD6. mdpi.com This targeted inhibition of the mitochondrial ETC highlights a critical pathway through which indole-3-carboxaldehyde can exert its biological effects, including its antifungal properties. mdpi.com Some indole derivatives have been noted for their ability to act as mobile electron carriers, which can influence electron flux and reduce ROS formation. plos.org
Tracing of Cellular Stress Response Pathways (e.g., Reactive Oxygen Species (ROS) Production, Inflammasome Activation)
This compound is an invaluable tool for delineating the role of its unlabeled counterpart, IAld, in modulating cellular stress responses. Research has identified IAld as a significant regulator of pathways involved in oxidative stress and inflammation, particularly concerning Reactive Oxygen Species (ROS) and the activation of the NLRP3 inflammasome. mdpi.comnih.gov
Studies utilizing in vitro and in vivo models of intestinal inflammation have demonstrated that IAld can inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome in intestinal epithelial cells. mdpi.comnih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when abnormally activated, contributes to inflammatory diseases through the release of pro-inflammatory cytokines. mdpi.com Mechanistic investigations reveal that IAld exerts its inhibitory effect by preventing the production of ROS and maintaining mitochondrial membrane potential. mdpi.commdpi.com This action blocks the downstream activation of the NF-κB/NLRP3 inflammatory pathway. mdpi.comnih.gov The use of this compound in such studies allows for precise tracing of the compound's influence on these signaling cascades, confirming its direct role in mitigating the inflammatory response.
The anti-inflammatory and antioxidant activities of IAld are largely mediated through its function as a ligand for the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov Upon binding IAld, the AhR is activated, which in turn suppresses ROS production and subsequent inflammasome activation. mdpi.comnih.gov This was confirmed in studies where an AhR-specific inhibitor blocked the protective effects of IAld. mdpi.com Furthermore, IAld has been shown to disrupt the mitochondrial antioxidant pathway in certain fungi by inhibiting electron transport chain complex I, leading to an accumulation of H₂O₂ (a type of ROS) and subsequent cell death, highlighting its context-dependent effects on ROS modulation. mdpi.com
Table 1: Research Findings on Indole-3-carboxaldehyde (IAld) in Cellular Stress Response Pathways
| Model System | Key Findings | Pathway(s) Implicated | Reference |
|---|---|---|---|
| LPS-stimulated intestinal epithelial cells and mouse models | IAld inhibited NLRP3 inflammasome activation and prevented intestinal barrier injury. | AhR/NF-κB/NLRP3 | mdpi.comnih.gov |
| LPS-stimulated macrophages and mouse sepsis model | IAld prevented pro-inflammatory mediator production and intestinal inflammatory damage. | AhR activation, NLRP3 inflammasome inhibition | mdpi.com |
| Chronic restraint stress mouse model | Gut microbiome-derived IAld mitigates stress vulnerability by inhibiting neuroinflammation. | AhR/SOCS2/NF-κB/NLRP3 | nih.gov |
| Fusarium solani (fungus) | IAld induced H₂O₂ accumulation by inhibiting mitochondrial complex I, leading to fungal death. | Mitochondrial ROS production | mdpi.com |
Metabolic Fate and Turnover Studies in In Vitro Systems
Understanding the metabolic fate and turnover of IAld is crucial for interpreting its biological effects. This compound is the ideal tracer for these in vitro studies, enabling researchers to follow its degradation, conjugation, and derivatization within complex biological matrices like cell culture media and cytosolic fractions.
In vitro studies have shown that indole compounds undergo various metabolic transformations. Indole-3-carboxaldehyde itself is a known oxidative metabolite of Indole-3-carbinol (I3C), a compound found in cruciferous vegetables. aacrjournals.org The primary degradation pathway for IAld in biological systems is its oxidation to Indole-3-carboxylic acid. aacrjournals.orgnih.gov This conversion can occur in culture medium independent of cellular enzymatic activity, suggesting a degree of non-enzymatic oxidation. nih.gov In plant systems like Arabidopsis, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been identified as a key catalyst for the oxidation of IAld (referred to as ICHO in the study) to Indole-3-carboxylic acid (ICOOH). nih.gov Using this compound allows for the precise quantification of the rate of this conversion and the identification of any further downstream metabolites.
Beyond simple oxidation, IAld and its precursors can undergo conjugation reactions with endogenous molecules. Studies on the metabolic fate of I3C in human breast cancer cells revealed that a major route of reaction is non-enzymatic conjugation with cellular thiols. nih.gov Specifically, conjugates of I3C with cysteine and glutathione were identified as primary conversion products in cytosolic fractions. nih.gov Given that IAld is an oxidation product of I3C within the same culture medium, it is plausible that IAld itself or its reactive intermediates could be traced using its 13C-labeled form to investigate similar conjugation reactions. nih.gov
Furthermore, synthetic derivatization of the indole core structure is an area of active research to create analogues with enhanced biological activity. nih.gov For instance, N-alkoxy derivatives of I3C have been synthesized to improve properties like lipophilicity and biological potency. nih.gov The synthesis of these derivatives often starts from N-alkoxy-3-formylindoles, which are direct derivatives of IAld. nih.gov Tracking the metabolic stability and pathways of these novel derivatives in vitro would be greatly facilitated by using their ¹³C-labeled precursors, derived from this compound.
Table 2: Observed Metabolic Products and Derivatives of Indole-3-carboxaldehyde and its Precursor (I3C) in In Vitro Systems
| Parent Compound | Metabolite/Conjugate/Derivative | Type of Transformation | Reference |
|---|---|---|---|
| Indole-3-carbinol (I3C) | Indole-3-carboxaldehyde | Oxidation | aacrjournals.orgnih.gov |
| Indole-3-carboxaldehyde | Indole-3-carboxylic acid | Oxidation | aacrjournals.orgnih.govnih.gov |
| Indole-3-carbinol (I3C) | 3-(Cystein-S-ylmethyl) conjugate | Conjugation (non-enzymatic) | nih.gov |
| Indole-3-carbinol (I3C) | 3-(Glutathion-S-ylmethyl) conjugate | Conjugation (non-enzymatic) | nih.gov |
| Indole-3-carboxaldehyde | N-Alkoxy-indole-3-carbinols (via N-alkoxy-3-formylindoles) | Synthetic Derivatization | nih.gov |
Applications of Indole 3 Carboxaldehyde 13c As a Biochemical Tracer and Research Probe
Metabolic Pathway Tracing and Flux Analysis
The core utility of Indole-3-carboxaldehyde-¹³C lies in its application for metabolic pathway tracing and metabolic flux analysis (MFA). chembk.comnsf.gov By introducing this ¹³C-labeled compound into a biological system, researchers can track the movement of the carbon-13 isotope as it is incorporated into various downstream metabolites. pnas.org This provides a detailed map of the metabolic network and the rate at which metabolites flow through different pathways. nsf.gov
Elucidation of Novel Biosynthetic Routes in Biological Systems
Stable isotope tracing with compounds like Indole-3-carboxaldehyde-¹³C is instrumental in discovering and validating new biosynthetic pathways. pnas.org For instance, in the plant Arabidopsis thaliana, feeding experiments with labeled precursors have been crucial in understanding the synthesis of indolic secondary metabolites, which play a role in plant defense. researchgate.netnih.gov Research has shown that Indole-3-carboxaldehyde (B46971) (ICHO) and its derivatives are synthesized from tryptophan through intermediates like indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). researchgate.netnih.govnih.gov By tracing the isotopic label, scientists can identify previously unknown intermediates and enzymatic steps in a metabolic cascade.
Differentiation of Exogenous Versus Endogenous Metabolite Origins
A key challenge in metabolomics is distinguishing between compounds produced by the organism itself (endogenous) and those originating from external sources (exogenous), such as the gut microbiota or diet. nih.gov Isotopic labeling with Indole-3-carboxaldehyde-¹³C provides a clear method to make this distinction. When introduced into a system, any metabolite that subsequently contains the ¹³C label can be definitively traced back to the administered labeled compound. This is particularly relevant in studying the impact of gut microbe-derived metabolites on host physiology. nih.govnih.gov For example, Indole-3-carboxaldehyde is known to be produced by gut bacteria from tryptophan. hmdb.camdpi.com Using the ¹³C-labeled version allows researchers to precisely track its absorption and subsequent metabolic fate within the host, separate from the host's own production of similar compounds. nih.gov
Quantitation of Metabolic Flux through Specific Pathways
Metabolic flux analysis (MFA) using ¹³C-labeled substrates like Indole-3-carboxaldehyde-¹³C allows for the quantification of the rate of metabolic reactions. nsf.gov By measuring the degree of ¹³C enrichment in downstream metabolites over time, researchers can calculate the flux, or rate of flow, through specific pathways. nsf.govnii.ac.jp This quantitative data is invaluable for understanding how metabolic networks are regulated and how they respond to different conditions, such as disease or drug treatment. nsf.gov For example, ¹³C-MFA can reveal bottlenecks in a pathway or highlight alternative routes that become active under certain stimuli. nsf.gov
Development of Isotope-Labeled Internal Standards for Quantitative Mass Spectrometry
Accurate quantification of metabolites in complex biological samples is a significant challenge. Indole-3-carboxaldehyde-¹³C is frequently used as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) based methods. chembk.com Because it is chemically identical to its unlabeled counterpart but has a different mass, it can be added to a biological sample in a known amount at the beginning of the analytical process. lgcstandards.com
This allows for the correction of any sample loss or variation in instrument response during analysis, leading to highly accurate and precise quantification of the naturally occurring (unlabeled) Indole-3-carboxaldehyde. nih.gov The use of stable isotope-labeled internal standards is considered the gold standard for quantitative metabolomics. pnas.org Recent targeted quantitation methods for tryptophan metabolites in various biological matrices have utilized this approach, demonstrating its utility in clinical research. nih.gov
Table 1: Application of Indole-3-carboxaldehyde-¹³C as an Internal Standard
| Analytical Technique | Purpose | Advantage |
| Mass Spectrometry (MS) | Accurate quantification of endogenous Indole-3-carboxaldehyde. nih.gov | Corrects for matrix effects and variations in ionization efficiency. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Quantitative analysis of complex mixtures. chembk.com | Provides enhanced sensitivity and allows for discrimination from natural abundance ¹²C. |
Design and Synthesis of Functionalized Indole-Based Research Probes
The indole (B1671886) scaffold is a common feature in many biologically active molecules. Indole-3-carboxaldehyde-¹³C serves as a valuable starting material for the synthesis of more complex, functionalized research probes. chemsrc.com
Creation of Analogs for Target Identification and Validation
By chemically modifying Indole-3-carboxaldehyde-¹³C, researchers can create a library of labeled analogs. These analogs can be used to probe biological systems to identify the specific proteins or other macromolecules that interact with indole-containing compounds. For example, Indole-3-carboxaldehyde is known to be a ligand for the aryl hydrocarbon receptor (AhR). mdpi.com Labeled analogs can be used in binding assays to validate this interaction and to screen for other potential targets. This approach is critical in drug discovery and for understanding the molecular mechanisms of action of bioactive compounds. mdpi.com
Table 2: Research Findings on Indole-3-carboxaldehyde and its Analogs
| Finding | Biological System/Model | Implication | Reference |
| Indole-3-carboxaldehyde and its derivatives are synthesized from tryptophan via indole-3-acetonitrile (IAN). | Arabidopsis thaliana | Elucidation of plant defense metabolite biosynthesis. | researchgate.netnih.govnih.gov |
| Indole-3-carboxaldehyde is a metabolite of tryptophan produced by gut microbiota. | Human Gut Microbiota | Highlights the role of microbial metabolites in host physiology. | hmdb.camdpi.com |
| Indole-3-carboxaldehyde acts as an agonist for the aryl hydrocarbon receptor (AhR). | Intestinal Immune Cells | Reveals a mechanism for regulating intestinal homeostasis. | mdpi.com |
Probe Development for Molecular Interaction and Binding Studies
The stable isotope-labeled compound, Indole-3-carboxaldehyde-13C, is a specialized chemical variant of Indole-3-carboxaldehyde used in advanced scientific research to investigate molecular-level interactions. The incorporation of a heavy carbon isotope (¹³C) into the molecular structure provides a powerful, non-invasive tool for tracing and analysis without altering the compound's chemical properties or biological activity. This enables its use as a probe in sophisticated analytical techniques to elucidate binding events, metabolic pathways, and structural dynamics of complex biological systems.
The primary utility of this compound lies in its application with two major analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In mass spectrometry, the heavier mass of the ¹³C-labeled compound allows it to be clearly distinguished from its naturally abundant, unlabeled counterpart, enabling precise quantification and metabolic flux analysis. researchgate.net
For studying molecular interactions and binding, NMR spectroscopy is particularly powerful. The ¹³C nucleus has a nuclear spin that can be detected by NMR. When this compound binds to a target molecule, such as a protein, changes in the chemical environment around the ¹³C nucleus can be observed as shifts in the NMR spectrum. pnas.org This provides detailed information about the binding site and the nature of the interaction at an atomic level.
Research on related ¹³C-labeled indole derivatives demonstrates the potential of this approach. For instance, the synthesis of indoles labeled with ¹³C–¹H and ¹³C–¹⁹F spin pairs has been developed for incorporation into proteins. researchgate.netrsc.org These labeled amino acid precursors enable high-resolution and high-sensitivity NMR spectroscopy, which is crucial for defining the structure and dynamics of proteins and their complexes with other molecules. researchgate.netrsc.org The combination of a uniformly ¹³C-labeled ligand with 2D solid-state NMR correlation spectroscopy can yield precise data on ligand-protein interaction patterns, offering a "snapshot" of the ligand's structure while bound to its target. pnas.org This methodology is highly sensitive for probing CH-π interactions, which are important determinants of a drug molecule's affinity for its target protein.
While specific published binding studies using this compound as a probe are not extensively detailed, the principles established with other ¹³C-labeled molecules are directly applicable. The compound can be used to map the binding pocket of a receptor, identify key interacting residues, and quantify the strength of the binding affinity. This information is invaluable in fields such as drug discovery and molecular biology for designing new therapeutic agents and understanding fundamental biological processes.
Properties of this compound Variants
The table below outlines the chemical properties of different commercially available isotopically labeled versions of Indole-3-carboxaldehyde. The specific labeling pattern (e.g., at the formyl carbon or throughout the indole ring) determines the precise molecular weight.
| Property | This compound | Indole-3-carboxaldehyde-13C8 |
| Alternate Names | 3-Formylindole-13C | 3-Formylindole-13C8 |
| Molecular Formula | C₈(¹³C)H₇NO | ¹³C₈H₇NO |
| Molecular Weight | 146.15 g/mol | 153.1 g/mol |
| CAS Number | 1093452-52-8 | Not specified |
| Isotopic Purity | 99 atom % ¹³C | 99% |
| Chemical Purity | >98% | 98% |
| Data sourced from multiple chemical suppliers. scbt.comeurisotop.com |
Representative Research Findings Using ¹³C-Labeled Indoles
The following table summarizes key findings from research utilizing ¹³C-labeled indole derivatives, illustrating the types of data that can be obtained when using such compounds as research probes.
| Research Focus | Technique(s) Used | Key Findings & Significance | Reference(s) |
| Protein Structure & Dynamics | Nuclear Magnetic Resonance (NMR) Spectroscopy | Incorporation of ¹³C-labeled tryptophan precursors into proteins enables high-resolution and high-sensitivity NMR, providing detailed structural information. | researchgate.netrsc.org |
| Ligand-Protein Interaction | Solid-State NMR | Using uniformly ¹³C-labeled ligands allows for a detailed assay of the ligand's electronic structure when in the active site of a protein. | pnas.org |
| Metabolic Pathway Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Synthesized [¹³C₆]indole can be used in GC-MS assays to discriminate between different biosynthetic routes of indole-3-acetic acid in plants. | researchgate.net |
| Protein-Ligand Binding | NMR Spectroscopy | Selective ¹³C labeling of amino acid side chains serves as a sensitive reporter for characterizing CH-π interactions in protein-ligand complexes. | nih.gov |
| Confirmation of Incorporation | Mass Spectrometry | Mass spectra clearly show the mass shift in proteins produced with ¹³C-labeled indoles, confirming successful incorporation of the probe. | rsc.org |
Future Research Directions and Unexplored Avenues in Indole 3 Carboxaldehyde 13c Investigations
Integration with Advanced "Omics" Technologies for Systems-Level Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has transformed biological research by enabling a comprehensive view of molecular systems. premierscience.comkosfaj.orgnih.gov Integrating Indole-3-carboxaldehyde-13C into these platforms presents a significant opportunity to unravel complex biological networks.
A primary future application lies in 13C-Metabolic Flux Analysis (13C-MFA) . nih.govmedchemexpress.com By introducing this compound as a tracer, researchers can track the carbon-13 isotope as it moves through various metabolic pathways. nih.gov This technique allows for the precise quantification of metabolic pathway activity and the discovery of new biochemical routes. For example, in gut microbiome research, labeled Indole-3-carboxaldehyde (B46971) could clarify the downstream metabolism of tryptophan by different bacterial species and its subsequent impact on host health and disease. mdpi.comnih.gov
In the field of proteomics , which is the large-scale study of proteins, this compound can be used to investigate protein-metabolite interactions. nih.govresearchgate.net Techniques like stable isotope labeling by amino acids in cell culture (SILAC) could be adapted to identify proteins that directly bind to or are modified by this labeled indole (B1671886) or its metabolites. This could reveal novel regulatory functions and signaling cascades influenced by tryptophan metabolism.
The table below outlines potential applications of this compound in various "omics" fields.
| "Omics" Technology | Potential Application of this compound | Research Goal |
| Metabolomics | Isotopic tracer for Metabolic Flux Analysis (13C-MFA) | Quantify pathway activity and identify novel metabolic routes of tryptophan derivatives. nih.gov |
| Proteomics | Probe for identifying protein-metabolite interactions | Uncover new regulatory proteins and mechanisms governed by indole compounds. nih.gov |
| Transcriptomics | Tool to study gene expression changes in response to specific metabolite levels | Understand how tryptophan metabolites influence gene regulatory networks. kosfaj.org |
Advancements in Stereoselective and Chemo-Selective Isotopic Labeling Synthesis
The synthesis of isotopically labeled compounds with high precision is a continuing challenge in organic chemistry. rsc.orgbeilstein-journals.org Future progress in synthetic methodologies is vital for expanding the availability and diversity of labeled indoles like this compound for research.
Research is expected to focus on creating more efficient and economical synthetic pathways. This includes the discovery of new catalysts and reaction conditions for the highly selective placement of the 13C isotope. chemrxiv.org Recent developments in gold(I)-catalyzed hydrogen isotope exchange and other methods for regioselective labeling of indoles highlight the ongoing innovation in this area. chemrxiv.org
A significant area for advancement is stereoselective synthesis , which is crucial for producing enantiomerically pure compounds. rsc.orgacs.org Since many biological interactions are stereospecific, having access to individual stereoisomers of labeled compounds is essential for accurately studying their distinct biological roles. Furthermore, developing highly chemo-selective reactions is important to avoid unwanted side reactions and ensure the label is incorporated only at the desired position. rsc.orgbeilstein-journals.orgnih.gov
The following table summarizes key areas for synthetic advancements.
| Synthetic Focus | Objective | Potential Impact |
| Efficiency & Cost | Develop shorter, higher-yielding, and more economical synthetic routes. | Increased accessibility of this compound for a broader range of research. |
| Stereoselectivity | Create methods to produce specific stereoisomers of the labeled compound. | Enable detailed studies of stereospecific biological interactions and functions. rsc.orgbohrium.com |
| Chemo-selectivity | Achieve precise isotopic labeling at a specific atomic position without side reactions. | Ensure the integrity of tracer studies and the accuracy of experimental results. rsc.orgnih.gov |
| Novel Methods | Explore new catalytic systems and chemoenzymatic strategies. | Expand the toolbox of available isotopically labeled indole derivatives for diverse research needs. researchgate.netrsc.org |
Novel Applications in Mechanistic Biochemical and Biological Studies
The unique properties of this compound make it an invaluable tool for detailed investigations into the mechanisms of biochemical and biological processes.
One key application is in the study of enzyme kinetics and reaction mechanisms . By using a 13C-labeled substrate, researchers can utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to follow the labeled atom through an enzymatic reaction. rsc.orgdergipark.org.tr This can provide deep insights into catalytic mechanisms, helping to identify transient intermediates and determine rate-limiting steps.
Furthermore, this compound has significant potential in drug discovery and development . By incorporating a 13C label into indole-based drug candidates, their metabolic fate can be tracked, and potential off-target effects can be identified—critical information for optimizing drug design. nih.gov
This labeled compound can also be used to investigate the role of Indole-3-carboxaldehyde as a signaling molecule. For instance, its interaction with receptors like the aryl hydrocarbon receptor (AhR), which is implicated in immune responses and stress vulnerability, can be studied with greater precision. mdpi.comnih.gov Such studies could uncover new signaling pathways and regulatory networks that are fundamental to cellular and organismal physiology. mdpi.com
Q & A
Q. Q. How can researchers mitigate bias when interpreting contradictory results in Indole-3-carboxaldehyde- stability studies?
- Methodological Answer : Apply triangulation:
- Methodological : Compare degradation rates using HPLC, MS, and enzymatic assays.
- Theoretical : Align findings with computational stability predictions (e.g., Arrhenius modeling).
- Peer review : Pre-publish datasets in repositories like Zenodo for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
